molecular formula C13H9NO4S B13361427 Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide

Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide

Cat. No.: B13361427
M. Wt: 275.28 g/mol
InChI Key: XAIVQJKLLVRDLT-UHFFFAOYSA-N
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Description

Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a fused ring system that includes a naphthalene moiety and an isothiazole ring. The presence of the carboxylate and dioxide functional groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthoquinone with thiosemicarbazide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the dioxide functionality, converting it to a simpler isothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-d]isothiazole derivatives with additional oxygen functionalities, while reduction can produce simpler isothiazole compounds.

Scientific Research Applications

Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a reactive intermediate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-d]isothiazole acetic acid derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.

    Thiazole derivatives: These compounds have a similar heterocyclic ring system but may have different substituents and biological activities.

Uniqueness

Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide is unique due to its specific combination of functional groups and fused ring system

Properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

methyl 3,3-dioxobenzo[e][1,2]benzothiazole-1-carboxylate

InChI

InChI=1S/C13H9NO4S/c1-18-13(15)12-11-9-5-3-2-4-8(9)6-7-10(11)19(16,17)14-12/h2-7H,1H3

InChI Key

XAIVQJKLLVRDLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NS(=O)(=O)C2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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